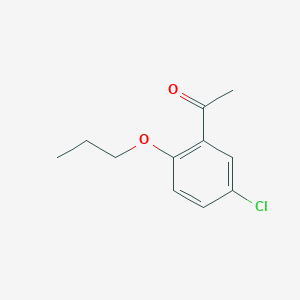

1-(5-Chloro-2-propoxyphenyl)ethanone

CAS No.:

Cat. No.: VC13379561

Molecular Formula: C11H13ClO2

Molecular Weight: 212.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13ClO2 |

|---|---|

| Molecular Weight | 212.67 g/mol |

| IUPAC Name | 1-(5-chloro-2-propoxyphenyl)ethanone |

| Standard InChI | InChI=1S/C11H13ClO2/c1-3-6-14-11-5-4-9(12)7-10(11)8(2)13/h4-5,7H,3,6H2,1-2H3 |

| Standard InChI Key | MIPVRIUBAZLUDL-UHFFFAOYSA-N |

| SMILES | CCCOC1=C(C=C(C=C1)Cl)C(=O)C |

| Canonical SMILES | CCCOC1=C(C=C(C=C1)Cl)C(=O)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 1-(5-Chloro-2-propoxyphenyl)ethanone is C₁₁H₁₃ClO₂, with a molecular weight of 212.67 g/mol. The benzene ring contains three substituents:

-

Chlorine at the para position (C5) relative to the acetyl group.

-

Propoxy group (-OCH₂CH₂CH₃) at the ortho position (C2).

This arrangement creates steric and electronic effects that influence reactivity. The propoxy group enhances lipophilicity compared to shorter alkoxy chains, potentially improving membrane permeability in biological systems .

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 212.67 g/mol |

| Boiling Point | ~290–310°C (estimated) |

| Solubility | Low in water; soluble in ethanol, DMSO |

| LogP (Octanol-Water) | ~3.2 (predicted) |

These properties suggest utility in organic solvents for synthetic applications but limited bioavailability in aqueous environments .

Synthesis and Optimization

Retrosynthetic Analysis

Two primary routes are plausible:

-

Williamson Ether Synthesis: Introduce the propoxy group to 5-chloro-2-hydroxyacetophenone (CAS 1450-74-4) .

-

Friedel-Crafts Acetylation: Acetylate pre-synthesized 5-chloro-2-propoxyphenol.

Stepwise Synthesis (Route 1)

-

Starting Material: 5-Chloro-2-hydroxyacetophenone (CAS 1450-74-4, 10 mmol).

-

Propoxylation:

-

Purification: Column chromatography (silica gel, hexane/ethyl acetate 4:1).

Key Reaction:

Alternative Route (Copper-Catalyzed Coupling)

A method adapted from Zhang et al. (2021) for 1-(4-propoxyphenyl)ethanone (CAS 5736-86-7) uses CuSO₄·5H₂O and hydrazine hydrate in ethanol at 78°C . Adapting this for the 5-chloro derivative may require adjusted stoichiometry to accommodate steric effects from the chlorine substituent.

Applications in Pharmaceutical Chemistry

Intermediate for Receptor Agonists

Cyclopropylmethanamine derivatives featuring 5-chloro-2-propoxyphenyl groups (e.g., [2-(5-chloro-2-propoxyphenyl)cyclopropyl]methanamine) are patented as selective 5-HT₂C receptor agonists . These compounds target neuropsychiatric disorders such as anxiety and bipolar disorder, where the chloro-propoxy motif enhances receptor binding affinity .

NLRP3 Inflammasome Inhibition

A 1-(5-chloro-2-methoxybenzyl)-4-phenyl-1H-1,2,3-triazole scaffold demonstrated NLRP3 inhibitory activity in preclinical studies . Replacing methoxy with propoxy could modulate pharmacokinetics, potentially extending half-life through increased lipophilicity .

| Parameter | Recommendation |

|---|---|

| Personal Protective Equipment | Gloves, goggles, lab coat |

| Storage | Cool, dry place; inert atmosphere |

| Spill Management | Absorb with vermiculite; dispose as hazardous waste |

Future Directions and Research Gaps

unexplored Synthetic Pathways

-

Enzymatic Catalysis: Lipase-mediated propoxylation could improve regioselectivity.

-

Flow Chemistry: Continuous synthesis to enhance yield and reduce reaction time.

Biological Screening

Despite structural similarities to bioactive compounds, no direct studies on 1-(5-Chloro-2-propoxyphenyl)ethanone’s pharmacological activity exist. Prioritizing assays for kinase inhibition or antimicrobial activity is warranted.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume